molecular formula C17H23NO3 B13671825 Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate

Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate

Cat. No.: B13671825
M. Wt: 289.4 g/mol
InChI Key: KUWXPSHBNNYBKF-UHFFFAOYSA-N
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Description

Ethyl 9-benzyl-3-oxa-9-azabicyclo[331]nonane-7-carboxylate is a complex organic compound known for its unique bicyclic structure This compound is part of the azabicyclo family, which is characterized by a nitrogen atom incorporated into a bicyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate typically involves Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with α,β-unsaturated carbonyl compounds . These reactions result in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates . The stereochemical aspects of these reactions are crucial, and further transformations of the products are often performed to achieve the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate undergoes various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of ethyl 9-benzyl-3-oxa-9-azabicyclo[33

Properties

Molecular Formula

C17H23NO3

Molecular Weight

289.4 g/mol

IUPAC Name

ethyl 9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate

InChI

InChI=1S/C17H23NO3/c1-2-21-17(19)14-8-15-11-20-12-16(9-14)18(15)10-13-6-4-3-5-7-13/h3-7,14-16H,2,8-12H2,1H3

InChI Key

KUWXPSHBNNYBKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CC2COCC(C1)N2CC3=CC=CC=C3

Origin of Product

United States

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